4-(2-Ethoxyethoxy)butanoic acid
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Overview
Description
4-(2-Ethoxyethoxy)butanoic acid is an organic compound with the molecular formula C8H16O4. It is characterized by the presence of a carboxylic acid group, a hydroxyl group, and two ether linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxyethoxy)butanoic acid typically involves the reaction of butanoic acid derivatives with ethoxyethanol under controlled conditions. One common method includes the esterification of butanoic acid followed by etherification with ethoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid and conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Ethoxyethoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield primary alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted ethers, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(2-Ethoxyethoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a histone deacetylase inhibitor.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethoxy)butanoic acid involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it can modulate gene expression by altering the acetylation status of histone proteins. This, in turn, affects various cellular pathways and can lead to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Butanoic acid: A simpler analog with a shorter carbon chain and no ether linkages.
2-Ethoxyethanol: Shares the ethoxyethanol moiety but lacks the carboxylic acid group.
4-Hydroxybutanoic acid: Contains a hydroxyl group instead of the ether linkages.
Uniqueness: Its dual ether linkages and carboxylic acid group make it a versatile compound for various synthetic and research purposes .
Properties
IUPAC Name |
4-(2-ethoxyethoxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-2-11-6-7-12-5-3-4-8(9)10/h2-7H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXHZZGBLAIUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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